Home > Products > Screening Compounds P81088 > 4-(difluoromethyl)-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
4-(difluoromethyl)-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine - 2548981-02-6

4-(difluoromethyl)-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Catalog Number: EVT-6590206
CAS Number: 2548981-02-6
Molecular Formula: C16H17F2N7
Molecular Weight: 345.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives

    Compound Description: This series of compounds exhibits inhibitory activity against NF-κB inducing kinase (NIK). Notably, compound 4-(3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl)-2-(thiazol-2-yl)but-3-yn-2-ol (12f) demonstrated high potency and selectivity for NIK inhibition. In vivo studies highlighted its potential as a treatment for psoriasis by effectively reducing inflammation and related symptoms [].

{3-[4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-1-ethylsulfonyl-azetidin-3-yl}acetonitrile dichloroacetate

    Compound Description: This compound acts as a Janus kinase (JAK) inhibitor with a selective action on JAK3. It shows promise in treating autoimmune diseases like rheumatoid arthritis, psoriatic arthritis, and juvenile arthritis [].

8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x)

    Compound Description: This compound demonstrates potent inhibitory activity against Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) []. It induces apoptosis in tumor cells at low nanomolar concentrations, highlighting its potential as an anti-cancer agent.

2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile heminaphthyldisulfonate

    Compound Description: This compound acts as a Janus kinase (JAK) inhibitor. It has potential applications in treating various diseases, including multiple sclerosis, rheumatoid arthritis, juvenile arthritis, psoriatic arthritis, type I diabetes, lupus, psoriasis, inflammatory bowel disease, ulcerative colitis, Crohn's disease, myasthenia gravis, immunoglobulin nephropathy, and autoimmune thyroid disease [].

Overview

4-(Difluoromethyl)-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound notable for its potential therapeutic applications. It has garnered attention for its inhibitory activity against various kinases, particularly Janus kinase 3, and its role in treating autoimmune diseases and certain cancers. The compound's molecular formula is C16H17F2N7C_{16}H_{17}F_2N_7 with a molecular weight of 345.35 g/mol, and it is identified by the CAS number 2548981-02-6.

Source

This compound has been synthesized and studied in various research contexts, primarily focusing on its bioactivity and potential as a pharmaceutical agent. The synthesis and characterization of similar compounds have been documented in scientific literature, highlighting their structural features and biological implications .

Classification

4-(Difluoromethyl)-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine belongs to the class of pyrimidine derivatives. It exhibits properties that make it a candidate for use as a kinase inhibitor, specifically targeting pathways involved in inflammation and cancer progression.

Synthesis Analysis

Methods

The synthesis of 4-(difluoromethyl)-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with commercially available pyrimidine derivatives.
  2. Functionalization: Difluoromethylation can be achieved using difluoromethylating agents under controlled conditions to introduce the difluoromethyl group at the appropriate position on the pyrimidine ring.
  3. Piperazine Linkage: The piperazine moiety is introduced through nucleophilic substitution reactions, where appropriate precursors are reacted with activated pyrimidine derivatives.
  4. Final Cyclization: The final product is obtained through cyclization or coupling reactions that form the complete structure.

Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts used (e.g., palladium-catalyzed reactions), are crucial for optimizing yields and purity .

Molecular Structure Analysis

Structure

The molecular structure of 4-(difluoromethyl)-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine consists of a pyrimidine core substituted with various functional groups:

  • Pyrimidine Ring: Central six-membered ring containing nitrogen atoms.
  • Difluoromethyl Group: A difluoromethyl group (CF2H-CF_2H) enhances lipophilicity and biological activity.
  • Piperazine Ring: A piperazine moiety linked to the pyrimidine enhances binding affinity to biological targets.

Data

Key structural data include bond lengths and angles that can be determined using techniques such as X-ray crystallography or NMR spectroscopy. These methods provide insights into the spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions

The compound undergoes several chemical reactions relevant to its bioactivity:

  1. Kinase Inhibition: It acts as an inhibitor of Janus kinase 3, affecting signaling pathways involved in immune responses.
  2. Apoptosis Induction: In cancer cell lines, it has been shown to induce apoptosis at low nanomolar concentrations through modulation of cell signaling pathways.

Technical details regarding these reactions include kinetic studies that measure the rate of enzyme inhibition and mechanistic studies that elucidate how the compound interacts with its targets at the molecular level .

Mechanism of Action

Process

The mechanism of action for 4-(difluoromethyl)-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine primarily involves:

  1. Binding to Kinases: The compound binds competitively to the ATP-binding site of Janus kinase 3.
  2. Inhibition of Phosphorylation: This binding prevents phosphorylation of downstream signaling molecules, thereby modulating inflammatory responses.

Data from cellular assays indicate that this inhibition leads to decreased activity in pathways associated with autoimmune diseases and cancer proliferation .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of this compound include:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents like DMSO but may have limited solubility in water.

Chemical Properties

Chemical properties encompass stability under various conditions (e.g., pH changes), reactivity with nucleophiles or electrophiles, and thermal stability. These properties are crucial for understanding how the compound behaves in biological systems and during storage .

Applications

Scientific Uses

The primary applications of 4-(difluoromethyl)-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine include:

  1. Pharmaceutical Development: As a lead compound for developing drugs targeting autoimmune diseases such as rheumatoid arthritis and psoriasis.
  2. Cancer Research: Investigated for its potential anti-cancer properties due to its ability to induce apoptosis in tumor cells.
  3. Biochemical Research: Used in studies exploring kinase inhibition mechanisms and cellular signaling pathways.

Properties

CAS Number

2548981-02-6

Product Name

4-(difluoromethyl)-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

IUPAC Name

4-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine

Molecular Formula

C16H17F2N7

Molecular Weight

345.35 g/mol

InChI

InChI=1S/C16H17F2N7/c1-10-22-12(14(17)18)8-13(23-10)24-4-6-25(7-5-24)16-11-2-3-19-15(11)20-9-21-16/h2-3,8-9,14H,4-7H2,1H3,(H,19,20,21)

InChI Key

AHXJTFRSLCQMHQ-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CN4)C(F)F

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CN4)C(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.